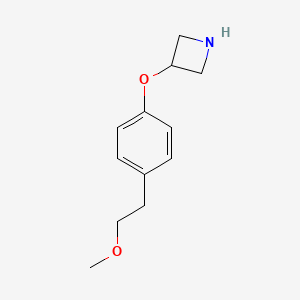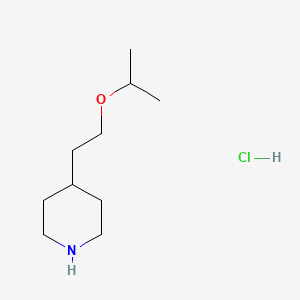
4-(2-Isopropoxyethyl)piperidine hydrochloride
説明
4-(2-Isopropoxyethyl)piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClNO . It has an average mass of 207.741 Da and a monoisotopic mass of 207.138992 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .Chemical Reactions Analysis
Piperidine derivatives have been the subject of numerous studies due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学的研究の応用
Crystal Structure Analysis
- Crystal and Molecular Structure: The crystal and molecular structure of a related compound, 4-Piperidinecarboxylic acid hydrochloride, was characterized through single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. This study contributes to understanding the structural aspects of piperidine derivatives, which is valuable for applications in crystallography and molecular modeling (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Anti-Acetylcholinesterase Activity
- Synthesis and Evaluation for Anti-Acetylcholinesterase Activity: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the compound , were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This research is significant in the context of developing potential therapeutic agents for conditions like Alzheimer’s disease (Sugimoto et al., 1990).
Neuroprotective Potential
- Neuroprotectant Properties: Research on compounds like (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, a potent NMDA antagonist derived from a piperidine scaffold, highlights the potential of piperidine derivatives in neuroprotection and as a treatment for neurological disorders (Chenard et al., 1995).
Antimicrobial Properties
- Synthesis and Antimicrobial Activities: The study on the synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and its evaluation for microbial activities showcases the potential use of piperidine derivatives in combating microbial infections (Ovonramwen, Owolabi, & Oviawe, 2019).
Radiolabeled Probes for Receptors
- Evaluation as Radiolabeled Probes for σ-1 Receptors: The synthesis of several halogenated 4-(4-phenoxymethyl)piperidines, potential δ receptor ligands, and their in vivo evaluation in rats, indicates the utility of piperidine derivatives in developing probes for neuroimaging and receptor studies (Waterhouse et al., 1997).
Cytotoxicity and Cancer Research
- Cytotoxic Effect and Molecular Docking: The cytotoxic effect of 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, a potent topoisomerase II inhibitor, was evaluated on breast cancer cells. Such studies are crucial for developing new cancer therapies (Siwek et al., 2012).
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-(2-Isopropoxyethyl)piperidine hydrochloride, is an important task of modern organic chemistry .
生化学分析
Biochemical Properties
4-(2-Isopropoxyethyl)piperidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways. For instance, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, this compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis . Furthermore, this compound can modulate the expression of genes involved in metabolic processes, thereby affecting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and overall cellular function . For instance, the compound may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling cascades.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways or metabolic processes . At high doses, it can lead to toxic or adverse effects, including cellular damage, organ toxicity, or alterations in physiological functions . Understanding the dosage effects is essential for determining the therapeutic window and potential risks associated with the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biochemical pathways . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its bioavailability and efficacy. The compound can interact with specific transporters or binding proteins, affecting its localization and accumulation within cells. Additionally, the distribution of this compound in different tissues can influence its overall pharmacological effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of this compound.
特性
IUPAC Name |
4-(2-propan-2-yloxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)12-8-5-10-3-6-11-7-4-10;/h9-11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTMBBNPGRHVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


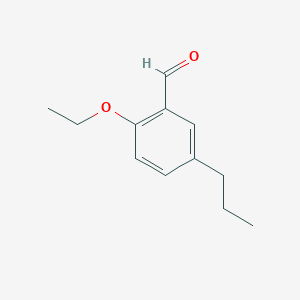
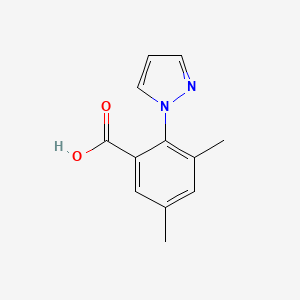

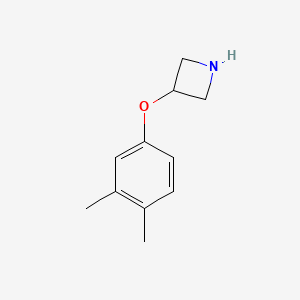

![3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394671.png)
![3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394673.png)
![3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1394675.png)
![3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394676.png)
![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394677.png)
![3-[2,4-DI(Tert-butyl)phenoxy]azetidine](/img/structure/B1394681.png)
![3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394683.png)

